4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Overview
Description
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H9BrF3N. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, two methyl groups at the nitrogen atom, and a trifluoromethyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
It has been used in the preparation of a compound known as auy954, an aminocarboxylate analog of fty720 . This compound is a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
Mode of Action
Given its use in the preparation of auy954 , it may interact with its targets in a similar manner to this compound. AUY954 acts as an agonist of the sphingosine-1-phosphate receptor, meaning it binds to this receptor and activates it .
Biochemical Pathways
The sphingosine-1-phosphate receptor, which is targeted by auy954, a compound prepared using 4-bromo-n,n-dimethyl-3-(trifluoromethyl)aniline , plays a crucial role in several biological processes, including cell growth, survival, and migration .
Pharmacokinetics
It has a boiling point of 125-128 °C at 9 mmHg and a melting point of 30-32 °C . Its density is 1.543 g/mL at 25 °C .
Result of Action
Given its use in the preparation of auy954 , it may have similar effects to this compound. AUY954, as an agonist of the sphingosine-1-phosphate receptor, can influence cell growth, survival, and migration .
Action Environment
It is known that the compound should be stored at room temperature .
Biochemical Analysis
Biochemical Properties
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an internal standard in the determination of iodine present as iodide, iodate, and covalently bound to organic compounds . The nature of these interactions often involves the compound acting as a reference or marker, facilitating the accurate measurement of other substances in biochemical assays.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the preparation of certain analogs that act as agonists of the sphingosine-1-phosphate receptor, which is involved in cell signaling . These interactions can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to interact with various molecular targets, influencing their activity and function. For instance, its role as an internal standard in iodine determination involves specific binding interactions that facilitate accurate measurements .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at room temperature and has a purity of 97% . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, where the compound’s interactions with biomolecules may lead to sustained changes in cellular activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses could lead to toxic or adverse effects. It is important to determine the threshold levels at which the compound begins to exhibit significant biological activity. Studies have shown that the compound can cause skin irritation and serious eye irritation, indicating potential toxic effects at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism. The compound’s role as an internal standard in iodine determination highlights its involvement in specific metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its activity and function. Studies have shown that the compound is typically stored and shipped at room temperature, indicating its stability under these conditions .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline can be synthesized through several methods. One common method involves the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline. The process typically involves the following steps :
Bromination: A solution of N,N-dimethyl-3-(trifluoromethyl)aniline in dichloromethane is cooled to -10°C. Finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one is added in small portions while maintaining the temperature between -10°C and 0°C. The reaction mixture is then allowed to warm to room temperature and extracted with aqueous sodium hydroxide to remove by-products. The organic layer is dried and the solvent is removed to yield crude this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, depending on the nucleophile employed .
Scientific Research Applications
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Lacks the dimethyl groups on the nitrogen atom, resulting in different reactivity and applications.
N,N-Dimethyl-3-(trifluoromethyl)aniline:
Uniqueness
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The combination of these substituents makes the compound versatile for various applications in organic synthesis, material science, and medicinal chemistry .
Properties
IUPAC Name |
4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-14(2)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSFECXQLNDZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350824 | |
Record name | 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51332-24-2 | |
Record name | 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one in the synthesis of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline?
A1: While the abstract doesn't explicitly state the role of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, it's listed as an intermediate in the reaction. This suggests it likely acts as a brominating agent, facilitating the addition of a bromine atom to the starting material. []
Q2: The abstract mentions "para-Bromination." What does this term mean in the context of this synthesis?
A2: "Para-Bromination" refers to the specific addition of a bromine atom to the para position of an aromatic ring. In this case, the bromine atom is being added to the carbon atom positioned opposite the amine group (NH2) on the aromatic ring of the starting material. []
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